molecular formula C7H15ClS B14638842 Hexane, 1-[(chloromethyl)thio]- CAS No. 56289-35-1

Hexane, 1-[(chloromethyl)thio]-

Cat. No.: B14638842
CAS No.: 56289-35-1
M. Wt: 166.71 g/mol
InChI Key: GHPIRVBSLRLKFC-UHFFFAOYSA-N
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Description

Hexane, 1-[(chloromethyl)thio]- is an organic compound with the molecular formula C7H15ClS. It is a derivative of hexane, where a chloromethylthio group is attached to the first carbon atom. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 1-[(chloromethyl)thio]- can be synthesized through the reaction of hexane with chloromethylthiol. The reaction typically involves the use of a base to deprotonate the thiol, making it a better nucleophile. The chloromethylthiol then undergoes a nucleophilic substitution reaction with hexane, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for hexane, 1-[(chloromethyl)thio]- are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-[(chloromethyl)thio]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexane, 1-[(chloromethyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexane, 1-[(chloromethyl)thio]- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The sulfur atom can also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexane, 1-[(chloromethyl)thio]- is unique due to the presence of the chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This reactivity can be exploited in various chemical syntheses and applications .

Properties

CAS No.

56289-35-1

Molecular Formula

C7H15ClS

Molecular Weight

166.71 g/mol

IUPAC Name

1-(chloromethylsulfanyl)hexane

InChI

InChI=1S/C7H15ClS/c1-2-3-4-5-6-9-7-8/h2-7H2,1H3

InChI Key

GHPIRVBSLRLKFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCl

Origin of Product

United States

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